molecular formula C9H9BrO B13430747 (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol

(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol

Cat. No.: B13430747
M. Wt: 213.07 g/mol
InChI Key: QYVONEHTDRTAHN-VIFPVBQESA-N
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Description

(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol is a chiral compound with a bromine atom attached to the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol typically involves the bromination of 2,3-dihydro-1H-indene followed by a chiral resolution step to obtain the desired enantiomer. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for chiral resolution and purification can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like triethylamine

Major Products

    Oxidation: 5-Bromo-2,3-dihydro-1H-inden-2-one

    Reduction: 2,3-Dihydro-1H-indene

    Substitution: Various substituted indenes depending on the nucleophile used

Scientific Research Applications

(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Bromo-2,3-dihydro-1H-inden-2-ol: The enantiomer of the compound, which may have different biological activities.

    5-Bromo-2,3-dihydro-1H-inden-2-one: The oxidized form of the compound.

    2,3-Dihydro-1H-indene: The reduced form of the compound.

Uniqueness

(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol is unique due to its chiral nature and the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

(2S)-5-bromo-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C9H9BrO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2/t9-/m0/s1

InChI Key

QYVONEHTDRTAHN-VIFPVBQESA-N

Isomeric SMILES

C1[C@@H](CC2=C1C=CC(=C2)Br)O

Canonical SMILES

C1C(CC2=C1C=CC(=C2)Br)O

Origin of Product

United States

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